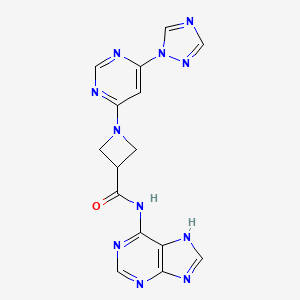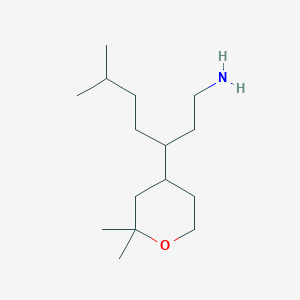![molecular formula C13H11ClN2O3S2 B2711757 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid CAS No. 1049997-22-9](/img/structure/B2711757.png)
2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features a thiazole ring, a benzamide group, and a chloro-methylsulfanyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid typically involves multiple steps:
Formation of the Benzamide Intermediate: The initial step involves the reaction of 2-chloro-5-(methylsulfanyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole to form the benzamide intermediate.
Thiazole Ring Formation: The benzamide intermediate undergoes cyclization with chloroacetic acid under basic conditions to form the thiazole ring.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The thiazole ring can interact with nucleophilic sites in proteins, potentially inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(methylsulfanyl)benzamide: Shares the benzamide and chloro-methylsulfanyl groups but lacks the thiazole ring.
2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
Uniqueness
2-{2-[2-Chloro-5-(methylsulfanyl)benzamido]-1,3-thiazol-4-yl}acetic acid is unique due to the presence of both the thiazole ring and the acetic acid group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
2-[2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c1-20-8-2-3-10(14)9(5-8)12(19)16-13-15-7(6-21-13)4-11(17)18/h2-3,5-6H,4H2,1H3,(H,17,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDLKMAKIHYVMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2711676.png)
![Ethyl 2-[3-(4-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetate](/img/structure/B2711678.png)


![3-(phenylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2711685.png)


![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride](/img/structure/B2711688.png)

![4-Chloro-3-{[(2,4-dichlorophenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2711691.png)
![1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711693.png)


